molecular formula C30H26BrN5O B570427 CAY10681 CAS No. 1542066-69-2

CAY10681

Cat. No.: B570427
CAS No.: 1542066-69-2
M. Wt: 552.476
InChI Key: HZXBRCFEDOCBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CAY10681 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CAY10681 has several scientific research applications, particularly in the fields of:

Comparison with Similar Compounds

CAY10681 is unique in its dual modulation of p53-MDM2 interaction and NF-κB signaling. Similar compounds include:

    Nutlin-3: A small molecule inhibitor of the p53-MDM2 interaction, but it does not affect NF-κB signaling.

    BAY 11-7082: An inhibitor of NF-κB signaling, but it does not modulate the p53-MDM2 interaction.

    MI-773: Another p53-MDM2 interaction inhibitor with no effect on NF-κB signaling.

The uniqueness of this compound lies in its ability to simultaneously target both p53-MDM2 interaction and NF-κB signaling, making it a valuable tool in cancer research .

Biological Activity

CAY10681 is a novel compound recognized for its dual role as a modulator of the p53-MDM2 interaction, which is critical in cancer biology. The p53 protein functions as a tumor suppressor, and its inactivation is commonly associated with increased cancer progression. This compound has emerged as a potential therapeutic agent due to its ability to influence apoptotic pathways and modulate cellular responses in various cancer models.

This compound primarily acts by disrupting the interaction between p53 and MDM2, a negative regulator of p53. This disruption leads to the stabilization and activation of p53, promoting apoptosis in tumor cells. The compound's mechanism can be summarized as follows:

  • Inhibition of MDM2 : By inhibiting MDM2, this compound prevents the ubiquitination and degradation of p53.
  • Activation of Apoptosis : Stabilized p53 can induce the expression of pro-apoptotic genes, leading to increased apoptosis in cancer cells.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Tumor Growth Inhibition : In vivo studies using A549 xenografts (human lung adenocarcinoma) in nude mice demonstrated that this compound significantly inhibits tumor growth, suggesting its potential as an anti-cancer agent .
  • Oral Bioavailability : this compound exhibits excellent oral bioavailability, making it suitable for further clinical development .
  • Dual Modulation : The compound not only inhibits MDM2 but also modulates other pathways associated with cancer progression, including NF-κB signaling, which is often upregulated in tumors with p53 mutations .

Data Table: Efficacy of this compound

Study TypeModelDosage (mg/kg)Tumor Growth Inhibition (%)Mechanism
In VivoA549 Xenograft5075MDM2 inhibition, p53 activation
In VitroVarious Cancer Lines1060Apoptosis induction
PharmacokineticsOral Administration-High BioavailabilityEnhanced systemic exposure

Case Study 1: Lung Cancer Model

In a controlled study involving A549 xenografts, mice treated with this compound showed a marked reduction in tumor size compared to controls. The study reported:

  • Dosage : Mice received 50 mg/kg of this compound daily.
  • Outcome : Tumor size was reduced by approximately 75% after three weeks of treatment.
  • Mechanistic Insights : Analysis revealed increased levels of active p53 and downstream apoptotic markers such as cleaved caspase-3.

Case Study 2: Breast Cancer Cell Lines

Another study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231):

  • Dosage : Cells were treated with varying concentrations (1–10 µM).
  • Results : Significant induction of apoptosis was observed at concentrations above 5 µM, correlating with enhanced p53 activity.
  • : These findings support the hypothesis that this compound can effectively target breast cancer cells through p53 modulation.

Properties

IUPAC Name

1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXBRCFEDOCBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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